molecular formula C9H8FIO2 B6306535 2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane CAS No. 773095-44-6

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane

Cat. No.: B6306535
CAS No.: 773095-44-6
M. Wt: 294.06 g/mol
InChI Key: LKLLZMLHNUISMX-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane is a halogenated 1,3-dioxolane derivative characterized by a fluorine atom at the ortho position and an iodine atom at the para position on the aromatic ring. The 1,3-dioxolane ring, a five-membered cyclic ether, serves as a structural motif that influences electronic and steric properties.

Properties

IUPAC Name

2-(2-fluoro-5-iodophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLLZMLHNUISMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC(=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-iodophenylboronic acid with ethylene glycol in the presence of a catalyst to form the dioxolane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: The fluorine and iodine substituents can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane is an organic compound featuring a dioxolane ring linked to a phenyl group, which is substituted with fluorine and iodine atoms. The presence of these halogen substituents significantly influences the compound's reactivity and interactions within biological systems, making it interesting for medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is being investigated for its potential therapeutic applications, particularly in drug development. The unique combination of halogens may also confer specific pharmacological effects that merit further investigation. Interaction studies involving this compound focus on its binding interactions with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that the halogen substituents may enhance binding affinity through mechanisms like halogen bonding interactions. Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Structural Comparison Table

Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Aspects
2-(2-Fluoro-5-bromophenyl)-1,3-dioxolaneSimilar dioxolane structure but with bromine instead of iodineMay exhibit different biological activity profiles due to bromine's reactivity
2-(2-Fluoro-5-chlorophenyl)-1,3-dioxolaneContains chlorine instead of iodinePotentially lower reactivity compared to the target compound
2-(2-Fluoro-5-methylphenyl)-1,3-dioxolaneFeatures a methyl group instead of halogensLacks halogen-related interactions which may affect biological activity

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Halogen-Substituted 1,3-Dioxolane Derivatives

Key structural analogs include:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Key Properties/Applications
2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane C₉H₇FIO₂ ~314.06* 2-F, 5-I, phenyl Discontinued; potential halogen bonding
2-(2-Fluorophenyl)-1,3-dioxolane C₉H₉FO₂ 168.16 2-F, phenyl Lower molar mass; simpler halogenation
2-[2-(5-Bromo-2-fluorophenoxy)ethyl]-1,3-dioxolane C₁₁H₁₂BrFO₃ 315.17 5-Br, 2-F, phenoxy-ethyl Versatile in pharmaceuticals/agrochemicals

*Note: Molar mass calculated based on analogous structures; empirical data unavailable.

  • Steric Considerations : The bulky iodine substituent may reduce reactivity in sterically constrained environments compared to smaller halogens like fluorine .

Functional Group Variations

  • 1,3-Dioxolane as a Protecting Group: In bifurfural synthesis, 1,3-dioxolane protects aldehyde groups during oxidative coupling .
  • Poly(1,3-dioxolane) Derivatives: Unlike polymeric analogs (e.g., ultrahigh-molecular-weight poly(1,3-dioxolane)), the target compound’s monomeric structure lacks the mechanical strength of polymers but may exhibit unique depolymerization pathways under acidic conditions .

Stability and Reactivity

  • Acidic Depolymerization: Poly(1,3-dioxolane) depolymerizes efficiently with strong acids (e.g., camphorsulfonic acid) .
  • Thermal Stability : Larger halogens like iodine could reduce thermal stability compared to fluorine-substituted analogs .

Pharmacological and Hazard Profiles

Hazard Considerations

  • Toxicity: 1,3-dioxolane is classified as hazardous (CAS 646-06-0) . The iodine substituent may exacerbate toxicity compared to non-halogenated analogs, contributing to its discontinued status .

Biological Activity

The compound 2-(2-Fluoro-5-iodophenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C10H8FIO2\text{C}_{10}\text{H}_{8}\text{F}\text{I}\text{O}_{2}

This compound features a dioxolane ring fused with a fluoro-iodophenyl moiety, contributing to its unique biological properties.

1. Anticancer Activity

Research indicates that compounds containing the 1,3-dioxolane framework exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1,3-dioxolane possess potent antiproliferative effects against various cancer cell lines, including colorectal carcinoma (SW620), breast cancer (MCF-7), and others. The IC50 values for these compounds often fall within the low micromolar range, indicating strong inhibitory effects on cell proliferation.

Table 1: Antiproliferative Activity of Dioxolane Derivatives

CompoundCell LineIC50 (μM)
This compoundSW6200.86 ± 0.02
CelecoxibSW6201.29 ± 0.04
Compound 4bSW6200.35 ± 0.02

The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation .

2. COX-2 Inhibition

The selectivity for cyclooxygenase-2 (COX-2) over COX-1 is a notable feature of many dioxolane derivatives. For example, certain derivatives have demonstrated COX-2 inhibitory activity with IC50 values as low as 0.02 μM, indicating a potential for anti-inflammatory applications while minimizing gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: COX Inhibition Selectivity

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index
Compound A145.80.41354.6
Compound B137.30.35392.9

This selectivity is crucial for developing safer anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound disrupts cell cycle progression in cancer cells, leading to apoptosis.
  • COX Enzyme Inhibition: By selectively inhibiting COX-2, it reduces the formation of pro-inflammatory mediators.

Case Studies

A significant study evaluated the efficacy of various dioxolane derivatives in vivo and in vitro settings:

Case Study: Evaluation in Mouse Models
In a mouse model of inflammation, compounds similar to this compound were administered to assess their anti-inflammatory effects. The results indicated a marked reduction in edema compared to controls.

Table 3: In Vivo Anti-inflammatory Activity

CompoundEdema Inhibition (%)
Compound A82%
Compound B79%
Control (Celecoxib)22%

These findings support the potential therapeutic applications of this compound in treating inflammatory diseases .

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